

N2-Acetylaciclovir reference standard for analytical testing

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: N2-Acetylaciclovir

CAS No.: 110104-37-5

Cat. No.: B1677608

[Get Quote](#)

Application Note: N2-Acetylaciclovir for Analytical Testing

Introduction: The Critical Role of N2-Acetylaciclovir as a Reference Standard

N2-Acetylaciclovir, also known as Aciclovir Impurity F, is a significant related substance of the antiviral drug acyclovir.[1][2] As a key impurity and a prodrug of acyclovir, its accurate identification and quantification are paramount in the quality control of acyclovir drug substances and products to ensure their safety and efficacy.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of **N2-Acetylaciclovir** as a reference standard in analytical testing, with a primary focus on High-Performance Liquid Chromatography (HPLC) methodologies.

The structural modification of an acetyl group in **N2-Acetylaciclovir** can lead to altered pharmacokinetic properties compared to the parent drug.[3] Therefore, controlling its presence within acceptable limits is a critical regulatory requirement. This document outlines the

essential physicochemical properties of **N2-Acetylaciclovir**, detailed protocols for its use in analytical assays, and the rationale behind the experimental choices, ensuring the development of robust and reliable analytical methods. All methodologies are designed to be consistent with the principles of analytical procedure validation as outlined in the ICH Q2(R2) guidelines.[5][6]

Physicochemical Properties of N2-Acetylaciclovir

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application in analytical procedures.

Property	Value	Reference
Chemical Name	N-[9-[(2-Hydroxyethoxy)methyl]-6-oxo-6,9-dihydro-1H-purin-2-yl]acetamide	[2][7]
Synonyms	N2-Acetyl Acyclovir, Aciclovir Impurity F	[2][8]
CAS Number	110104-37-5	[2][9]
Molecular Formula	C10H13N5O4	[7][9]
Molecular Weight	267.24 g/mol	[7][9]
Appearance	White Solid	[2]
Solubility	Soluble in DMSO.	[1][10]
Storage	2-8°C for short-term (days to weeks) or -20°C for long-term (months to years).	[1][2]

Analytical Application: Quantification of N2-Acetylaciclovir in Acyclovir Samples by RP-HPLC

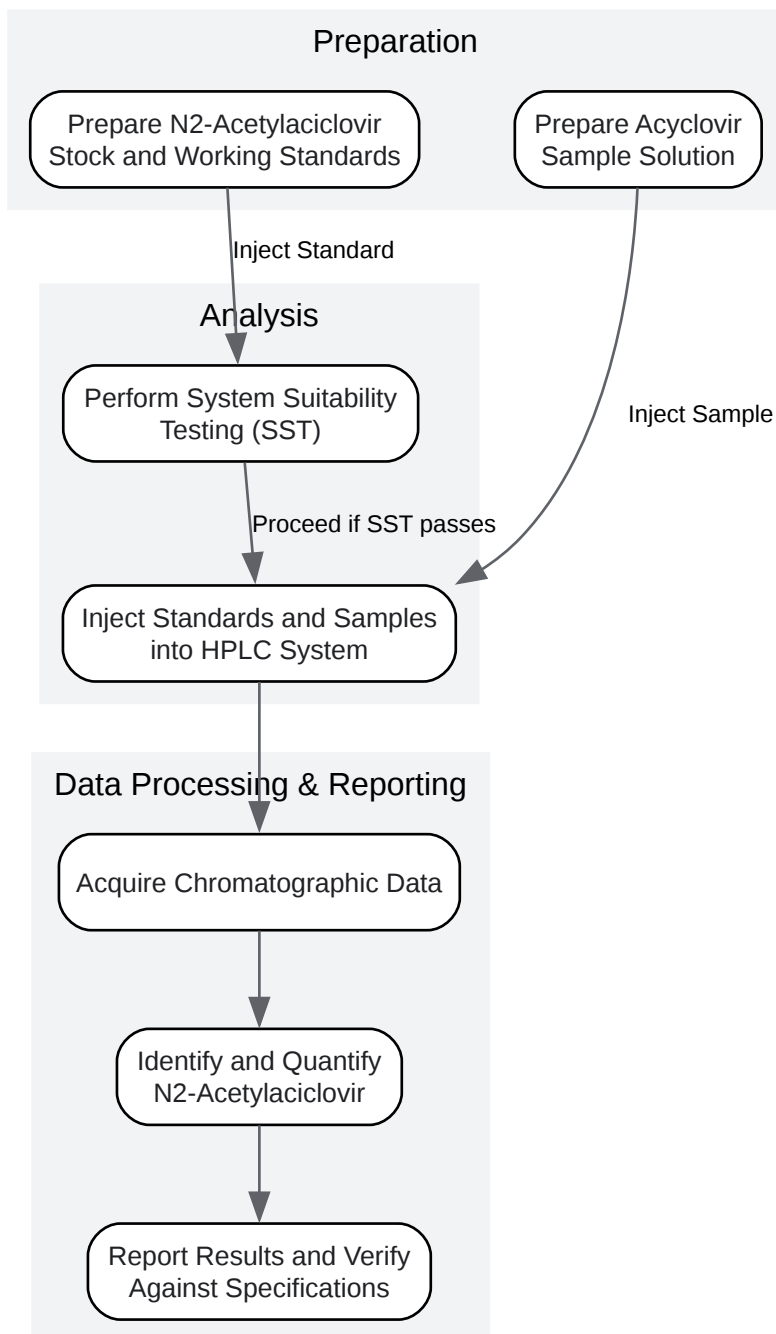
The following protocol details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of **N2-Acetylaciclovir**. The causality

behind the selection of chromatographic parameters is to achieve a robust separation of **N2-Acetylciclovir** from acyclovir and other potential degradation products. The use of a C18 column provides excellent retention and separation for these polar compounds, while the mobile phase composition is optimized for peak shape and resolution.

Experimental Workflow

The overall workflow for the utilization of the **N2-Acetylciclovir** reference standard is depicted below.

Workflow for N2-Acetylciclovir Reference Standard



[Click to download full resolution via product page](#)

Caption: Analytical workflow for **N2-Acetylciclovir**.

Protocol: RP-HPLC Method for N2-Acetylciclovir Quantification

1. Materials and Reagents:

- **N2-Acetylciclovir** Reference Standard
- Acyclovir sample for analysis
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Dipotassium hydrogen phosphate (analytical grade)
- Phosphoric acid (analytical grade)
- Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions:

Parameter	Condition	Rationale
Column	C18, 250 mm x 4.6 mm, 5 μ m	Provides good retention and resolution for acyclovir and its impurities.
Mobile Phase	Acetonitrile:Methanol:Phosphate Buffer (16:20:64 v/v/v), pH 3.1 \pm 0.1 adjusted with phosphoric acid	The combination of organic modifiers and a buffered aqueous phase ensures optimal separation and peak shape.[11][12]
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[11][13]
Detection	UV at 254 nm	Acyclovir and its related compounds exhibit significant absorbance at this wavelength. [12][14]
Injection Volume	20 μ L	A typical injection volume for standard analytical HPLC.
Column Temperature	30°C	Maintains consistent retention times and improves peak symmetry.[12]

3. Preparation of Solutions:

- Phosphate Buffer (pH 3.1): Dissolve 3.48 g of dipotassium hydrogen phosphate in 1000 mL of deionized water.[12] Adjust the pH to 3.1 \pm 0.1 with phosphoric acid.
- Mobile Phase: Prepare the mobile phase by mixing acetonitrile, methanol, and the phosphate buffer in the specified ratio. Degas the mobile phase before use.
- **N2-Acetylacyclovir** Stock Standard Solution (e.g., 100 μ g/mL): Accurately weigh approximately 10 mg of **N2-Acetylacyclovir** reference standard and transfer to a 100 mL

volumetric flask. Dissolve in a minimal amount of DMSO and dilute to volume with the mobile phase.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations covering the expected range of the impurity in the sample (e.g., 0.1 - 2.0 µg/mL).
- Sample Solution (e.g., 1000 µg/mL of Acyclovir): Accurately weigh an appropriate amount of the acyclovir sample, dissolve, and dilute with the mobile phase to the target concentration.

4. System Suitability Testing (SST):

Before sample analysis, inject the working standard solution (e.g., 1.0 µg/mL) in replicate (n=6). The system is deemed suitable for use if the following criteria are met:

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	≤ 2.0%

These criteria ensure the performance of the chromatographic system is adequate for the analysis.[\[15\]](#)

5. Analytical Procedure:

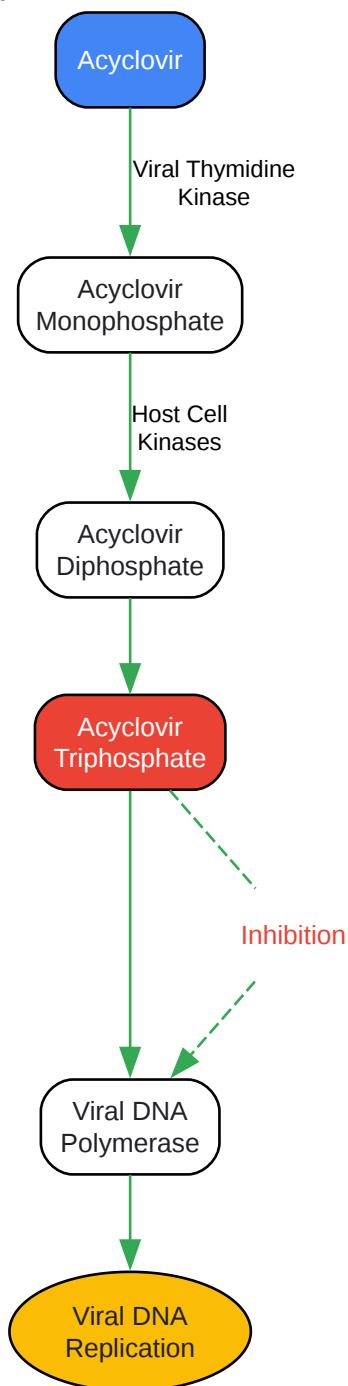
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Perform the system suitability test.
- Inject the blank (mobile phase) to ensure no interfering peaks are present.
- Inject the working standard solutions to generate a calibration curve.
- Inject the sample solution.

- Identify the **N2-Acetylaciclovir** peak in the sample chromatogram by comparing its retention time with that of the reference standard.
- Calculate the concentration of **N2-Acetylaciclovir** in the sample using the calibration curve.

Contextualizing Acyclovir's Mechanism of Action

To appreciate the importance of controlling impurities like **N2-Acetylaciclovir**, it is useful to understand the mechanism of action of the parent drug, acyclovir. Acyclovir is a synthetic nucleoside analogue that is effective against herpes viruses.[11] Its antiviral activity is dependent on its phosphorylation to acyclovir triphosphate, which then inhibits viral DNA synthesis.[16]

Acyclovir's Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Acyclovir's mechanism of action.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating systems to ensure the trustworthiness of the results. The system suitability test confirms the performance of the HPLC system before each analytical run. The use of a multi-point calibration curve demonstrates the linearity of the method over the desired concentration range. Furthermore, the principles of forced degradation studies can be applied to this method to ensure it is stability-indicating. By subjecting acyclovir to stress conditions such as acid, base, and oxidation, it can be demonstrated that the method can effectively separate the degradation products from **N2-Acetylaciclovir** and the parent drug.^{[17][18]}

Conclusion

The **N2-Acetylaciclovir** reference standard is an indispensable tool for the accurate quality assessment of acyclovir. The detailed RP-HPLC method and protocols provided in this application note offer a robust framework for its quantification. By understanding the rationale behind the experimental design and adhering to system suitability criteria, analytical scientists can confidently generate reliable and reproducible data, ensuring the quality and safety of acyclovir-containing pharmaceutical products.

References

- Stability-indicating HPLC method for acyclovir and lidocaine in topical formulations. (n.d.). Journal of Chromatographic Science.
- Determination of Acyclovir in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study. (n.d.). National Institutes of Health.
- Gunasekar Manoharan, Ramadan Abdel Wahed Mohamed. (2019). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Aciclovir in Bulk and Ointment Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 9(1), 11-18.
- A Validated Stability-Indicating HPLC assay method for Acyclovir in bulk drug. (n.d.). ResearchGate.
- NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ACYCLOVIR BY RP-HPLC METHOD. (2016). Universal Journal of Pharmaceutical Research.
- RP-HPLC and UV Method Development and Validation of Acyclovir in Bulk and Ointment Formulation. (2022). Acta Scientific Pharmaceutical Sciences.
- LC methods for acyclovir and related impurities determination. (n.d.). CEU Repositorio Institucional.

- N-Acetylcyclovir. (n.d.). CymitQuimica.
- Analytical Method Development and Validation for the Estimation of Residual Solvents in Acyclovir by Head Space Gas Chromatography. (2022). ResearchGate.
- LC methods for acyclovir and related impurities determination. (2005). ResearchGate.
- N2-Acetyl acyclovir (Standard). (n.d.). MedchemExpress.com.
- **N2-Acetylaciclovir**. (n.d.). Smolecule.
- **N2-ACETYLACICLOVIR**. (n.d.). gsrs.
- Degradation Acyclovir Using Sodium Hypochlorite: Focus on Byproducts Analysis, Optimal Conditions and Wastewater Application. (2024). MDPI.
- **N2-Acetylaciclovir**. (n.d.). PubChem.
- Acyclovir - Impurity F (Freebase). (n.d.). Pharmaffiliates.
- ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
- N2-Acetyl Acyclovir. (n.d.). LGC Standards.
- Stress studies on acyclovir. (n.d.). PubMed.
- Acyclovir Related Compound G Pharmaceutical Secondary Standard CRM. (n.d.). Sigma-Aldrich.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- Acyclovir Related Compound A. (n.d.). USP Store.
- Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. (2025). ResearchGate.
- A new validated RP- HPLC method for determination of penciclovir in human plasma. (2010). International Journal of Chemical Sciences.
- Stress Studies on Acyclovir. (2017). ResearchGate.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.
- N2-Acetyl acyclovir. (n.d.). MedchemExpress.com.
- Stability Indicating Method Development and Validation for Valacyclovir in Bulk and Tablet Dosage Form by RP-HPLC. (2021). Bibliomed.
- Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. (2022). PubMed.
- Acyclovir Pharmaceutical Secondary Standard; Certified Reference Material. (n.d.). Sigma-Aldrich.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- Acyclovir. (n.d.). PubChem.
- ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
- Analytical Reference Materials. (n.d.). ZeptoMetrix.
- Stability Test of Acyclovir at Severe Conditions. (n.d.). International Journal of Pharmaceutical and Clinical Research.

- Acetylsalicylic acid analytical standard. (n.d.). Sigma-Aldrich.
- USP 35 Official Monographs / Acyclovir. (2011). U.S. Pharmacopeia.
- Acyclovir. (2022). USP-NF.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. Buy N2-Acetylaciclovir | 110104-37-5 | >98% [smolecule.com]
2. pharmaffiliates.com [pharmaffiliates.com]
3. CAS 110104-37-5: N-Acetylacyclovir | CymitQuimica [cymitquimica.com]
4. medchemexpress.com [medchemexpress.com]
5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
6. database.ich.org [database.ich.org]
7. N2-Acetylaciclovir | C10H13N5O4 | CID 135443999 - PubChem [pubchem.ncbi.nlm.nih.gov]
8. N2-Acetyl Acyclovir | CAS 110104-37-5 | LGC Standards [lgcstandards.com]
9. GSRS [gsrs.ncats.nih.gov]
10. medchemexpress.com [medchemexpress.com]
11. eijppr.com [eijppr.com]
12. actascientific.com [actascientific.com]
13. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
14. researchgate.net [researchgate.net]
15. database.ich.org [database.ich.org]
16. researchgate.net [researchgate.net]
17. Stress studies on acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- [18. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- To cite this document: BenchChem. [N2-Acetylaclovir reference standard for analytical testing]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1677608/docs#n2-acetylaclovir-reference-standard-for-analytical-testing\]](https://www.benchchem.com/product/b1677608/docs#n2-acetylaclovir-reference-standard-for-analytical-testing)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)